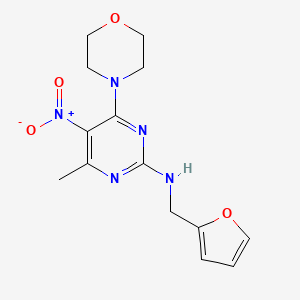

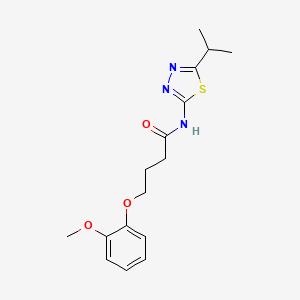

N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrimidine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the nitro group could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the nitro group could affect these properties .科学的研究の応用

Chemical Synthesis and Reactions

Compounds containing furanyl, morpholino, and nitropyrimidin groups have been utilized in chemical syntheses and reactions, showcasing their versatility. For instance, the Diels−Alder reaction of 2-amino-substituted furans offers a method for preparing polysubstituted anilines, highlighting the high regioselectivity and the role of electron-withdrawing groups in facilitating such reactions (Padwa et al., 1997). Similarly, aminomethylation reactions involving furanyl-imidazopyridines demonstrate the chemical reactivity of furan compounds in synthesizing nitrogen-containing heterocycles (Saldabol et al., 1971).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as furochromone pyrimidine derivatives, indicates the significance of furan and pyrimidine moieties in developing compounds with potential anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011). This suggests that N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine could serve as a precursor in synthesizing novel bioactive molecules.

Pharmacological Research

While the direct pharmacological applications of N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine are not explicitly documented, the structural analogs and related compounds have been investigated for their biological activities. For example, compounds incorporating furan and pyrimidine structures have been evaluated for their anticancer activities, demonstrating the potential of such molecules in medicinal chemistry research (Kumar et al., 2013).

Material Science Applications

The development of novel polymers incorporating furanyl and anilino units illustrates the application of furan derivatives in material science. These polymers exhibit electrochemical activity and can be utilized in creating electroactive films, suggesting the utility of furan derivatives in designing new materials with specific electronic properties (Baldwin et al., 2008).

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the metabolism of similar compounds can vary by species .

Result of Action

Furan derivatives have been associated with a variety of therapeutic effects, suggesting that they may have diverse molecular and cellular impacts .

Action Environment

It is known that the synthesis of similar compounds can be influenced by conditions such as temperature and the presence of certain reagents .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-10-12(19(20)21)13(18-4-7-22-8-5-18)17-14(16-10)15-9-11-3-2-6-23-11/h2-3,6H,4-5,7-9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPMNDTTOOTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2=CC=CO2)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2420644.png)

![6-[4-[2-(2-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2420650.png)

![(Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2420651.png)

![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)

![7,7-Dioxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2420653.png)

![2-[5-methoxy-4-oxo-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide](/img/structure/B2420657.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)